

# 4-Demethyl Tranilast: A Comprehensive Technical Guide on its Anti-Fibrotic Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Demethyl Tranilast

Cat. No.: B8507220

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Current therapeutic options are limited, highlighting the urgent need for novel anti-fibrotic agents. Tranilast, an anti-allergic drug, has demonstrated significant anti-fibrotic properties in various preclinical models. Its major active metabolite, **4-Demethyl Tranilast** (M-1), is emerging as a molecule of interest. This technical guide provides a comprehensive overview of the current understanding of **4-Demethyl Tranilast**'s role in fibrosis, with a focus on its mechanisms of action, relevant experimental data, and detailed protocols for future research. While much of the existing data pertains to the parent compound, Tranilast, this guide extrapolates and proposes methodologies for the specific investigation of its demethylated metabolite, paving the way for further exploration of its therapeutic potential.

## Introduction: The Challenge of Fibrosis and the Promise of Tranilast and its Metabolites

Fibrosis is a complex biological process that can affect nearly every organ in the body, including the lungs, liver, kidneys, heart, and skin.<sup>[1][2]</sup> It is the result of a dysregulated wound-healing response to chronic injury or inflammation, leading to the overproduction and deposition of ECM components, primarily collagen.<sup>[1]</sup> This excessive scarring disrupts normal

tissue architecture and function, ultimately contributing to a significant burden of morbidity and mortality worldwide.[\[1\]](#)

Tranilast (N-(3,4-dimethoxycinnamoyl) anthranilic acid) is an orally administered drug that has been used for the treatment of allergic disorders such as asthma and keloids.[\[3\]](#)[\[4\]](#) A growing body of evidence suggests that Tranilast possesses potent anti-fibrotic properties, making it a promising candidate for repositioning as a treatment for various fibrotic diseases.[\[2\]](#)[\[5\]](#) Tranilast is metabolized in humans, with one of its major metabolites being **4-Demethyl Tranilast**.[\[6\]](#) Understanding the specific contribution of this metabolite to the overall anti-fibrotic effect of the parent drug is crucial for optimizing therapeutic strategies.

This guide will delve into the known anti-fibrotic mechanisms of Tranilast, with the underlying hypothesis that **4-Demethyl Tranilast** shares or even potentiates these activities. The primary pathways of focus are the Transforming Growth Factor-beta (TGF- $\beta$ )/SMAD signaling cascade and the NLRP3 inflammasome, both of which are central to the pathogenesis of fibrosis.

## Chemical and Physical Properties of **4-Demethyl Tranilast**

| Property          | Value                                                                                                                        | Reference           |
|-------------------|------------------------------------------------------------------------------------------------------------------------------|---------------------|
| CAS Number        | 93755-77-2                                                                                                                   | <a href="#">[7]</a> |
| Molecular Formula | C17H15NO5                                                                                                                    | <a href="#">[8]</a> |
| Molecular Weight  | 313.30 g/mol                                                                                                                 | <a href="#">[8]</a> |
| Melting Point     | 212 °C                                                                                                                       | <a href="#">[7]</a> |
| Boiling Point     | 594.2±50.0 °C (Predicted)                                                                                                    | <a href="#">[7]</a> |
| Density           | 1.384±0.06 g/cm3 (Predicted)                                                                                                 | <a href="#">[7]</a> |
| pKa               | 3.45±0.36 (Predicted)                                                                                                        | <a href="#">[7]</a> |
| SMILES            | <chem>COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)O</chem>                                                                    | <a href="#">[8]</a> |
| InChI             | InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)/b9-7+ | <a href="#">[8]</a> |

## Known and Hypothesized Mechanisms of Anti-Fibrotic Action

The anti-fibrotic effects of Tranilast are believed to be mediated through two primary, interconnected pathways: suppression of the pro-fibrotic TGF- $\beta$ /SMAD signaling pathway and direct inhibition of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation. It is hypothesized that **4-Demethyl Tranilast** exerts its effects through similar mechanisms.

### Inhibition of the TGF- $\beta$ /SMAD Signaling Pathway

The TGF- $\beta$  signaling pathway is a master regulator of fibrosis.[\[9\]](#) Upon binding of TGF- $\beta$  to its receptor, the downstream signaling molecules SMAD2 and SMAD3 are phosphorylated,

leading to their translocation to the nucleus and the activation of pro-fibrotic gene expression, including collagens and other ECM proteins.[9]

Tranilast has been shown to inhibit pulmonary fibrosis by suppressing the TGF- $\beta$ /SMAD2 pathway.[9][10] It attenuates the phosphorylation of SMAD2, thereby blocking the downstream cascade that leads to ECM production.[3][6][9][10][11][12]



[Click to download full resolution via product page](#)

Caption: Inhibition of the TGF- $\beta$ /SMAD signaling pathway by **4-Demethyl Tranilast**.

## Direct Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the maturation and release of pro-inflammatory cytokines IL-1 $\beta$  and IL-18.[1][13] Chronic activation of the NLRP3 inflammasome is implicated in the pathogenesis of a wide range of inflammatory and fibrotic diseases.[1][13]

Tranilast has been identified as a direct inhibitor of the NLRP3 inflammasome.[1][2][13][14][15] It physically binds to the NACHT domain of NLRP3, preventing its oligomerization and the subsequent assembly of the inflammasome complex.[1][13][14] This action blocks the activation of caspase-1 and the release of mature IL-1 $\beta$ , a potent pro-fibrotic cytokine.[1][13]



[Click to download full resolution via product page](#)

Caption: Direct inhibition of the NLRP3 inflammasome by **4-Demethyl Tranilast**.

## Quantitative Data on the Anti-Fibrotic Effects of Tranilast

The following tables summarize the quantitative data from key studies on the anti-fibrotic effects of Tranilast. While these studies do not specifically investigate **4-Demethyl Tranilast**, they provide a strong rationale for its potential efficacy.

### In Vitro Studies

| Cell Line                              | Treatment          | Concentration   | Effect                                                                    | Reference |
|----------------------------------------|--------------------|-----------------|---------------------------------------------------------------------------|-----------|
| A549 (Human Alveolar Epithelial Cells) | TGF-β2             | 5 ng/mL         | Induction of fibronectin and type IV collagen expression                  | [10][11]  |
| A549                                   | TGF-β2 + Tranilast | 50, 100, 200 μM | Dose-dependent suppression of fibronectin and type IV collagen expression | [10][11]  |
| A549                                   | TGF-β2 + Tranilast | 200 μM          | Significant attenuation of SMAD2 phosphorylation                          | [10][11]  |
| A549                                   | TGF-β2 + Tranilast | 200 μM          | Significant inhibition of cell motility in wound healing assay            | [10][11]  |
| Rabbit Tenon's capsule fibroblasts     | Tranilast          | 300 μM          | ~27% decrease in cell number                                              | [16]      |
| Rabbit corneal stromal fibroblasts     | Tranilast          | 300 μM          | ~45% decrease in cell number                                              | [16]      |
| Rabbit Tenon's capsule fibroblasts     | Tranilast          | 300 μM          | Reduction in collagen synthesis                                           | [16]      |
| Rabbit corneal stromal fibroblasts     | Tranilast          | 300 μM          | Reduction in collagen synthesis                                           | [16]      |

## In Vivo Studies

| Animal Model                                                                                      | Treatment | Dosage                     | Effect                                                                                                              | Reference                                 |
|---------------------------------------------------------------------------------------------------|-----------|----------------------------|---------------------------------------------------------------------------------------------------------------------|-------------------------------------------|
| Bleomycin-induced pulmonary fibrosis in mice                                                      | Tranilast | Not specified              | Significant attenuation of lung fibrosis (histological analysis)                                                    | <a href="#">[10]</a> <a href="#">[11]</a> |
| Bleomycin-induced pulmonary fibrosis in mice                                                      | Tranilast | Not specified              | Significant reduction in TGF- $\beta$ , collagen, and fibronectin levels in lung tissue                             | <a href="#">[10]</a> <a href="#">[11]</a> |
| Bleomycin-induced pulmonary fibrosis in mice                                                      | Tranilast | Not specified              | Significant reduction in phosphorylated SMAD2 in lung tissue                                                        | <a href="#">[10]</a> <a href="#">[11]</a> |
| Smoke inhalation-induced acute respiratory distress syndrome and early pulmonary fibrosis in rats | Tranilast | 100, 200, 300 mg/kg (i.p.) | Dose-dependent reduction in histopathological changes (pulmonary hemorrhage, edema, inflammatory cell infiltration) | <a href="#">[17]</a>                      |
| Smoke inhalation-induced acute respiratory distress syndrome and early pulmonary fibrosis in rats | Tranilast | 200 mg/kg (i.p.)           | Most prominent protective effect                                                                                    | <a href="#">[17]</a>                      |

# Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-fibrotic effects of **4-Demethyl Tranilast**, adapted from studies on Tranilast.

## In Vitro Assessment of Anti-Fibrotic Activity

Objective: To determine the effect of **4-Demethyl Tranilast** on fibroblast proliferation, migration, and ECM production in vitro.

Cell Culture:

- Use primary human lung fibroblasts (or other relevant fibroblast cell lines, e.g., NIH/3T3).
- Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.[\[18\]](#)[\[19\]](#)

Proliferation Assay (MTS/MTT Assay):

- Seed fibroblasts in 96-well plates at a density of 5 x 10<sup>3</sup> cells/well.
- After 24 hours, starve the cells in serum-free medium for another 24 hours.
- Treat the cells with varying concentrations of **4-Demethyl Tranilast** (e.g., 1, 10, 50, 100, 200 µM) with or without a pro-fibrotic stimulus like TGF-β1 (5 ng/mL).
- Incubate for 48-72 hours.
- Add MTS or MTT reagent according to the manufacturer's instructions and measure absorbance at the appropriate wavelength.

Wound Healing (Scratch) Assay for Cell Migration:

- Grow fibroblasts to confluence in 6-well plates.
- Create a "scratch" in the cell monolayer using a sterile pipette tip.
- Wash with phosphate-buffered saline (PBS) to remove detached cells.

- Treat the cells with **4-Demethyl Tranilast** in a low-serum medium.
- Capture images of the scratch at 0, 12, and 24 hours.
- Quantify the rate of wound closure.

#### Western Blotting for ECM Proteins and Signaling Molecules:

- Treat fibroblasts with **4-Demethyl Tranilast** and/or TGF- $\beta$ 1 as described above.
- Lyse the cells and determine protein concentration using a BCA assay.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against fibronectin, collagen I,  $\alpha$ -smooth muscle actin ( $\alpha$ -SMA), phosphorylated SMAD2/3, and total SMAD2/3.
- Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.

## In Vivo Assessment in a Murine Model of Pulmonary Fibrosis

Objective: To evaluate the therapeutic efficacy of **4-Demethyl Tranilast** in a bleomycin-induced model of pulmonary fibrosis.

#### Animal Model:

- Use 8-10 week old C57BL/6 mice.
- Induce pulmonary fibrosis by a single intratracheal or oropharyngeal instillation of bleomycin (1.5-3.0 U/kg).[\[20\]](#)

#### Treatment Protocol:

- Randomly divide the mice into groups: Sham + Vehicle, Bleomycin + Vehicle, and Bleomycin + **4-Demethyl Tranilast** (e.g., 50, 100, 200 mg/kg/day, administered by oral gavage).

- Begin treatment 7-10 days after bleomycin administration to model a therapeutic intervention.
- Continue treatment for 14-21 days.

#### Assessment of Fibrosis:

- Histology: At the end of the experiment, harvest the lungs, fix in 4% paraformaldehyde, and embed in paraffin. Stain lung sections with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.
- Hydroxyproline Assay: Quantify the total collagen content in the lung tissue using a hydroxyproline assay kit.
- Quantitative PCR (qPCR): Extract RNA from lung tissue and perform qPCR to measure the expression of pro-fibrotic genes such as Col1a1, Col3a1, Acta2 ( $\alpha$ -SMA), and Tgf- $\beta$ 1.
- Bronchoalveolar Lavage (BAL): Analyze BAL fluid for total and differential cell counts and for the concentration of pro-inflammatory cytokines like IL-1 $\beta$ .



[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing the anti-fibrotic activity of **4-Demethyl Tranilast**.

## Future Directions and Conclusion

The evidence for the anti-fibrotic effects of Tranilast is compelling, and its mechanisms of action through the inhibition of the TGF- $\beta$ /SMAD pathway and the NLRP3 inflammasome are well-supported. While direct evidence for the anti-fibrotic activity of its major metabolite, **4-Demethyl Tranilast**, is currently lacking, there is a strong scientific rationale to hypothesize that it contributes significantly to the therapeutic effects of the parent drug.

Future research should focus on directly investigating the anti-fibrotic properties of **4-Demethyl Tranilast** using the in vitro and in vivo models outlined in this guide. Key research questions include:

- What is the relative potency of **4-Demethyl Tranilast** compared to Tranilast in inhibiting fibroblast activation and ECM production?
- Does **4-Demethyl Tranilast** exhibit a similar or enhanced ability to inhibit the TGF- $\beta$ /SMAD and NLRP3 inflammasome pathways?
- What are the pharmacokinetic and pharmacodynamic profiles of **4-Demethyl Tranilast**, and how do they compare to Tranilast?

Answering these questions will be critical in determining whether **4-Demethyl Tranilast** itself could be developed as a novel anti-fibrotic therapeutic. The information and protocols provided in this technical guide offer a solid foundation for researchers, scientists, and drug development professionals to embark on this important area of investigation. The potential to develop a new, effective treatment for the myriad of debilitating fibrotic diseases makes the exploration of **4-Demethyl Tranilast** a worthy and urgent endeavor.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [embopress.org](http://embopress.org) [embopress.org]

- 2. [embopress.org](http://embopress.org) [embopress.org]
- 3. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGF $\beta$ /SMAD2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tranilast | C18H17NO5 | CID 5282230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unlocking the potential of tranilast: Targeting fibrotic signaling pathways for therapeutic benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. 4-Demethyl Tranilast CAS#: 93755-77-2 [chemicalbook.com]
- 8. [bocsci.com](http://bocsci.com) [bocsci.com]
- 9. [scholar.ui.ac.id](http://scholar.ui.ac.id) [scholar.ui.ac.id]
- 10. [dovepress.com](http://dovepress.com) [dovepress.com]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- 12. Tranilast Inhibits Pulmonary Fibrosis by Suppressing TGF $\beta$ /SMAD2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tranilast directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tranilast directly targets NLRP3 to treat inflammasome-driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tranilast Directly Targets NLRP3 to Protect Melanocytes From Keratinocyte-Derived IL-1 $\beta$  Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [researchgate.net](http://researchgate.net) [researchgate.net]
- 17. In vitro and vivo study of tranilast protects from acute respiratory distress syndrome and early pulmonary fibrosis induced by smoke inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [mdpi.com](http://mdpi.com) [mdpi.com]
- 19. [urgomedical.es](http://urgomedical.es) [urgomedical.es]
- 20. Refining in-vivo models of pulmonary fibrosis - Nottingham ePrints [eprints.nottingham.ac.uk]
- To cite this document: BenchChem. [4-Demethyl Tranilast: A Comprehensive Technical Guide on its Anti-Fibrotic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8507220#4-demethyl-tranilast-and-its-role-in-fibrosis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)